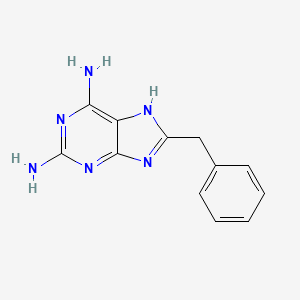

8-Benzyl-9H-purine-2,6-diamine

Description

Structure

3D Structure

Properties

CAS No. |

194613-27-9 |

|---|---|

Molecular Formula |

C12H12N6 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

8-benzyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C12H12N6/c13-10-9-11(18-12(14)17-10)16-8(15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H5,13,14,15,16,17,18) |

InChI Key |

AFWYNOWVYKOMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=NC(=NC(=C3N2)N)N |

Origin of Product |

United States |

Biological Activity Profiling and Mechanistic Elucidation of 8 Benzyl 9h Purine 2,6 Diamine Analogues

Enzyme and Kinase Inhibition Studies

Inositol (B14025) Hexakisphosphate Kinase (IP6K) Inhibition

Inositol hexakisphosphate kinases (IP6Ks) are crucial enzymes in cell signaling, converting inositol hexakisphosphate (IP6) to inositol pyrophosphates like 5-IP7. mdpi.comnih.gov These molecules are involved in a wide array of biological processes, including apoptosis, insulin (B600854) signaling, and energy metabolism. nih.govtandfonline.com

While direct inhibitory data for 8-Benzyl-9H-purine-2,6-diamine on IP6K is not prominently available, extensive research has been conducted on its analogue, TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine). TNP is recognized as a selective, ATP-competitive inhibitor of IP6K. tandfonline.comresearchgate.net It has been demonstrated to inhibit IP6K1 with an IC50 value of approximately 0.47 µM. tandfonline.com Studies have shown that TNP can effectively reduce the cellular levels of IP7. frontiersin.org The exploration of TNP and its analogues has provided valuable insights into the structural requirements for IP6K inhibition by purine-based compounds. tandfonline.comnih.gov

Table 1: IP6K Inhibition by a Purine (B94841) Analogue

| Compound | Target | IC50 (µM) |

|---|---|---|

| TNP | IP6K1 | 0.47 tandfonline.com |

TNP is an analogue of this compound.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making FLT3 an attractive therapeutic target. nih.govmdpi.com

Derivatives of this compound have been investigated as potential FLT3 inhibitors. For instance, 2,7,9-trisubstituted 8-oxopurines have been designed and studied for their structure-activity relationships as FLT3 inhibitors. nih.gov Research has led to the discovery of potent compounds that inhibit FLT3 autophosphorylation in nanomolar concentrations and suppress downstream signaling pathways like STAT5 and ERK1/2. nih.gov The development of purine-based compounds that can dually target FLT3 and other kinases, such as cyclin-dependent kinases, is also an active area of research. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. google.com Dysregulation of CDK activity is a hallmark of cancer, making them important targets for anticancer drug development. google.comacs.org The purine scaffold has been extensively used to develop CDK inhibitors. mdpi.com

While specific CDK inhibition data for this compound is limited, numerous 2,6,9-trisubstituted purine derivatives have been synthesized and shown to possess potent CDK inhibitory activity. acs.orgmdpi.com For example, certain derivatives have demonstrated strong inhibition of CDK1 and CDK2, leading to cytotoxicity in cancer cell lines. acs.org The selectivity of these compounds for different CDKs can be modulated by altering the substituents on the purine ring. acs.org For instance, specific substitutions at the C-6 position of the purine can lead to a significant increase in selectivity for CDK2 over CDK1. acs.org

Table 2: CDK2 Selectivity of a Purine Analogue

| Compound | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) (73) | 0.044 | 86 | ~2000-fold acs.org |

This compound is a derivative of the purine scaffold.

Cytochrome P450 3A4 (CYP3A4) Modulation

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidation of a wide variety of xenobiotics, including many therapeutic drugs. google.commedsafe.govt.nz Inhibition or induction of CYP3A4 can lead to significant drug-drug interactions. google.com

The purine analogue TNP has been shown to inhibit CYP3A4. nih.govresearchgate.net Studies indicate that TNP acts as a type I inhibitor of CYP3A4, suggesting it binds to the active site of the enzyme. nih.gov This finding is significant as it highlights the potential for purine-based compounds to modulate the activity of drug-metabolizing enzymes, which could have implications for their therapeutic use. nih.gov Research into the interactions of other substituted purine kinase inhibitors with various CYP isoforms has shown that the inhibitory effects can vary, with some compounds showing more pronounced inhibition of other isoforms like CYP2C19. cas.cz

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.govnih.gov Inhibition of the Bcr-Abl kinase is a validated and effective therapeutic strategy for CML. nih.gov

Recent research has focused on developing 2,6,9-trisubstituted purine derivatives as potent Bcr-Abl inhibitors. nih.govnih.gov Some of these novel purines have demonstrated enhanced inhibition of Bcr-Abl with IC50 values in the nanomolar range, proving more potent than existing drugs like imatinib (B729) and nilotinib. nih.govnih.gov Furthermore, these compounds have shown efficacy against imatinib-resistant Bcr-Abl mutants, such as the T315I mutation. nih.govacs.org Molecular docking studies have helped to elucidate the structure-activity relationships of these purine derivatives, guiding the design of more effective inhibitors. nih.gov

Table 3: Bcr-Abl Inhibition by a Purine Analogue

| Compound | Target | IC50 (µM) |

|---|

Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-associated protein kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase involved in regulating apoptosis and autophagy. uniprot.orgfrontiersin.org Its role in these fundamental cellular processes has made it a subject of interest in cancer research and neurodegenerative diseases. frontiersin.orgnih.gov

Studies on 6,8,9 poly-substituted purine analogues have identified compounds that can inhibit DAPK1. rsc.orgcore.ac.uk For example, certain purine derivatives were found to inhibit DAPK1 activity at low micromolar concentrations in radiolabeled kinase assays. rsc.orgcore.ac.uk The most active of these compounds demonstrated an IC50 value of 2.5 µM against recombinant DAPK1. rsc.orgcore.ac.uk The inhibition of DAPK1 by these purine analogues, coupled with their pro-apoptotic properties in leukemia cell lines, suggests a potential mechanism of action and highlights them as interesting candidates for further investigation into the role of DAPK1 in cancer. rsc.org

Table 4: DAPK1 Inhibition by a Purine Analogue

| Compound | Target | IC50 (µM) |

|---|

Antiproliferative and Apoptosis-Inducing Activities in Cell Lines

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anti-cancer agents exert their effects. For purine analogues, including derivatives of this compound, this process is often initiated by their interference with fundamental cellular processes like DNA replication and cell division.

Some purine derivatives function by being incorporated into DNA during replication, which can lead to the termination of the growing DNA chain or introduce mutations. This disruption of DNA synthesis is a major trigger for apoptosis in rapidly proliferating cancer cells. The activation of caspase pathways, a family of proteases that are central to the execution of apoptosis, has been observed following treatment with certain purine analogues, confirming their role in initiating this cell death cascade.

Furthermore, specific trisubstituted purine derivatives have been identified as inducers of apoptosis. mdpi.com For instance, myoseverin, a 2,6,9-trisubstituted purine, acts as a microtubule assembly inhibitor, which can disrupt cell division and subsequently trigger apoptosis. mdpi.com The search for new compounds that can selectively induce a cytotoxic effect on malignant cells with minimal impact on normal cells is a significant focus in the development of novel anticancer therapies. mdpi.com The ability of these compounds to trigger apoptosis in proliferating cells is often linked to their capacity to inhibit enzymes crucial for cell survival and proliferation, such as topoisomerase II. google.com

Evaluation in Various Cancer Cell Lines (e.g., Leukemia, Melanoma)

The cytotoxic and antiproliferative activities of this compound analogues and related purine derivatives have been evaluated across a range of cancer cell lines, including those from leukemia and melanoma.

In studies involving chronic myeloid leukemia (CML) cell lines, novel 2,6,9-trisubstituted purine derivatives have demonstrated significant cytotoxic effects. mdpi.com One particular compound, 11b , showed potent antiproliferative properties on three CML cell lines that harbor the Bcr-Abl oncogene. mdpi.com Notably, this compound and its analogues were also effective against CML cell lines expressing point mutations that confer resistance to standard tyrosine kinase inhibitors like imatinib and nilotinib. mdpi.com For example, in the KCL22 cell line expressing the Bcr-AblT315I mutation, which is notoriously resistant to imatinib and nilotinib, compounds 11b–f exhibited growth inhibition at micromolar concentrations. mdpi.com

One of the most potent compounds from a series of 2,6,9-trisubstituted purines, 6b , demonstrated strong cytotoxicity in the G361 human melanoma cell line. This activity was correlated with the robust inhibition of cyclin-dependent kinases (CDKs) 1 and 2, which are crucial for cell cycle progression. researchgate.net

The table below summarizes the activity of selected purine derivatives in different cancer cell lines.

| Compound | Cancer Cell Line | Target/Mechanism | Activity (GI₅₀/IC₅₀) |

| 11b | CML (Bcr-Abl+) | Bcr-Abl Kinase | GI₅₀ = 0.7–1.3 µM |

| 11b-f | CML (Bcr-AblT315I) | Bcr-Abl Kinase | GI₅₀ = 6.4–11.5 µM |

| 6b | G361 (Melanoma) | CDK1, CDK2 | Strong cytotoxicity |

Antimicrobial and Antiparasitic Evaluations

Antitubercular Activity and Target Identification (e.g., DprE1)

Derivatives of 9-benzylpurine have been synthesized and screened for their effectiveness against Mycobacterium tuberculosis. nih.gov High inhibitory activity was observed for 9-benzylpurines that have phenylethynyl, trans-styryl, or aryl groups at the 6-position. nih.gov The presence of a chlorine atom at the 2-position generally enhances this antitubercular activity. nih.gov

A key target for many new antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov This enzyme is essential for the synthesis of the mycobacterial cell wall. mdpi.comdovepress.com While there are no DprE1 inhibitors currently on the market, several promising candidates are in clinical trials, exhibiting potent activity against M. tuberculosis. mdpi.comdovepress.com The discovery of new molecular scaffolds that can target DprE1 is a significant area of research to combat drug-resistant tuberculosis. mdpi.com

Antifungal Activity

Certain 6-substituted purine derivatives have shown promising antifungal activity. researchgate.net In a screening against various fungal strains, several newly synthesized compounds displayed good activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis when compared to the standard antifungal drug fluconazole. researchgate.net Specifically, compounds 7, 8, 11, 13, 15, and 16 were found to be active against all three tested fungal strains. researchgate.net

Another approach has focused on targeting fungal inositol polyphosphate kinases, which are crucial for fungal virulence. nih.gov A purine analogue, DT-23 , was synthesized and shown to potently inhibit the recombinant Arg1 (IP3-4K) from Cryptococcus neoformans with an IC₅₀ of 0.6 µM. nih.gov Unlike its predecessors, DT-23 also inhibited fungal growth with a MIC₅₀ of 15 µg/mL and showed synergistic effects with Amphotericin B. nih.gov

The table below presents the antifungal activity of selected purine derivatives.

| Compound | Fungal Strain(s) | Target/Mechanism | Activity |

| 7, 8, 11, 13, 15, 16 | B. subtilis, A. niger, C. tropicalis | Not specified | Good activity |

| DT-23 | Cryptococcus neoformans | Arg1 (IP3-4K), Kcs1 (IP6K) | IC₅₀ = 0.6 µM (Arg1), MIC₅₀ = 15 µg/mL |

Antiparasitic Activity (e.g., P. falciparum, T. cruzi)

Purine derivatives have been investigated for their activity against various parasites, including Plasmodium falciparum (the deadliest species of malaria parasite) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.govfrontiersin.org Since these parasites cannot synthesize purines on their own, they rely on a purine salvage pathway from their host, making this pathway an attractive drug target. frontiersin.org

In a study evaluating a collection of purine derivatives, compounds 33 and 76 were the most potent against P. falciparum, with IC₅₀ values of 19.19 µM and 18.27 µM, respectively. nih.gov For T. cruzi, compounds 6D and 34 were identified as hits against the intracellular amastigote form, with IC₅₀ values of 3.78 µM and 4.24 µM, respectively. nih.gov In silico docking studies suggest that the hypoxanthine-guanine phosphoribosyltransferase enzymes in both parasites could be the potential targets for these compounds. nih.gov

The presence of a benzyl (B1604629) group at the C6 or C8 position of the purine ring has been associated with increased antiparasitic activity. frontiersin.org Aromatic rings, in general, are known to enhance the activity of purine analogues against malaria parasites and trypanosomes. frontiersin.orgresearchgate.net

The table below summarizes the antiparasitic activity of selected purine analogues.

| Compound | Parasite | Target | Activity (IC₅₀) |

| 33 | P. falciparum | Hypoxanthine-guanine phosphoribosyltransferase (putative) | 19.19 µM |

| 76 | P. falciparum | Hypoxanthine-guanine phosphoribosyltransferase (putative) | 18.27 µM |

| 6D | T. cruzi (amastigotes) | Hypoxanthine-guanine phosphoribosyltransferase (putative) | 3.78 µM |

| 34 | T. cruzi (amastigotes) | Hypoxanthine-guanine phosphoribosyltransferase (putative) | 4.24 µM |

Structure Activity Relationship Sar Investigations of 8 Benzyl 9h Purine 2,6 Diamine Derivatives

Influence of the Benzyl (B1604629) Group Position and Substituents

The benzyl moiety at the 8-position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of these derivatives. Its size, conformation, and the electronic nature of its substituents can significantly impact interactions with target proteins. ontosight.ai

Research into 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines has provided valuable insights into the SAR of the benzyl group. nih.gov While this series features a dimethylamino group at C6 instead of an amino group, the findings offer a strong indication of the trends applicable to the 2,6-diamino scaffold. A key observation is that the presence and nature of substituents on the benzyl ring are critical for potency. For instance, in studies on benzodiazepine (B76468) receptor (BZR) binding, the introduction of a formamido group at the meta-position of the N9-benzyl ring, combined with an 8-bromo substituent, resulted in a compound with an IC50 of 0.011 microM, a 1000-fold increase in activity compared to the unsubstituted 9-benzyl-6-(dimethylamino)-9H-purine. nih.gov This highlights the importance of specific hydrogen bonding interactions and the electronic effects of the substituents.

Further SAR exploration on the 8-aryl ring has been conducted in the context of Hsp90 paralog Grp94 inhibitors. nih.gov Although these compounds possess an 8-arylsulfanyl linkage, the principles governing the substitution on the aromatic ring are highly relevant. Investigations into various substitutions at the 2'-, 4'-, 2',4'-, 2',5'-, and 3',5'-positions of the 8-aryl ring aimed to probe the polarity and volume of the hydrophobic binding pocket. nih.gov This systematic approach allows for the fine-tuning of van der Waals interactions and can significantly influence binding affinity and selectivity.

The following table summarizes the influence of representative benzyl group modifications on biological activity, drawing from studies on related purine scaffolds.

| Compound ID | C8-Substituent | N9-Substituent | C6-Substituent | Biological Activity (IC50) | Target |

| 1 | Benzyl | H | NH2 | - | - |

| 2 | 8-Bromo | 9-(3-Formamidobenzyl) | N(CH3)2 | 0.011 µM | BZR |

| 3 | 8-Bromo | 9-Benzyl | N(CH3)2 | >10 µM | BZR |

| 4 | 8-(2,4-Dichlorophenyl)sulfanyl | 9-(pent-4-yn-1-yl) | NH2 | Potent | Grp94 |

Impact of Purine Core Modifications (C2, C6, C8, N7, N9) on Biological Potency and Selectivity

C2 and C6 Positions: The amino groups at the C2 and C6 positions are crucial for establishing key hydrogen bond interactions with target proteins. The presence of the 2-amino group, in particular, can significantly influence mutagenic and transcriptional inhibitory effects, as seen in studies of 2,6-diaminopurine (B158960) itself. researchgate.net In the context of kinase inhibition, the C2-amino group often acts as a hydrogen bond donor, anchoring the purine scaffold within the ATP-binding site. acs.org Modifications at the C6 position, such as the introduction of alkylamino groups, have been shown to enhance anti-HIV activity in dioxolane 2,6-diamino purine derivatives, with an ethylamino group leading to a 17-fold increase in potency compared to the parent compound. nih.gov Conversely, a bulky benzylamino group at C6 was found to be the least potent in this series, indicating a steric constraint at this position for this particular target. nih.gov

C8 Position: The C8 position is a key site for introducing diversity and influencing selectivity. While the parent compound of this article has a benzyl group at this position, other substitutions have been extensively studied. Research on antimycobacterial purine derivatives has shown that sterically bulky groups at the C8-position can reduce activity, suggesting that this position should ideally be unsubstituted or occupied by smaller groups for this class of compounds. nih.gov However, in other contexts, such as BZR ligands, an 8-bromo substituent was found to be highly beneficial for activity. nih.gov This highlights the target-dependent nature of SAR at the C8 position.

N7 and N9 Positions: Alkylation of the purine scaffold can occur at either the N7 or N9 position, and the resulting regioisomers often exhibit distinct biological profiles. Generally, N9-alkylation is more common and often leads to more potent compounds in many kinase inhibitor series. researchgate.net The nature of the substituent at N9 is critical; for instance, in a series of 2,6,9-trisubstituted purine inhibitors of Bcr-Abl, a cyclopropylmethyl group at N9 was found to be optimal for hydrophobic interactions. nih.gov The competition between N7 and N9 alkylation can be influenced by the substituents already present on the purine ring. researchgate.net The N7 atom is also a potential hydrogen bond acceptor, and its involvement in binding can be crucial for the activity of certain inhibitors. acs.org

The table below illustrates the impact of purine core modifications on biological activity in various purine derivative series.

| Position Modified | Modification | Resulting Effect | Reference Compound Series |

| C2 | Small, hydrophobic substituents (e.g., -CH3, -F) | Beneficial for antimycobacterial activity | 6-(2-furyl)-9-(p-methoxybenzyl)purines |

| C6 | Alkylamino groups (e.g., -NHCH2CH3) | Increased anti-HIV activity | Dioxolane 2,6-diamino purines |

| C6 | Benzylamino group | Decreased anti-HIV activity | Dioxolane 2,6-diamino purines |

| C8 | Bromo substituent | Increased BZR binding affinity | 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purines |

| C8 | Sterically bulky groups | Reduced antimycobacterial activity | 6-(2-furyl)-9-(p-methoxybenzyl)purines |

| N9 | Cyclopropylmethyl group | Optimal for Bcr-Abl inhibition | 2,6,9-trisubstituted purines |

Identification of Key Pharmacophoric Features for Biological Efficacy

Based on the extensive SAR studies, a general pharmacophore model for bioactive 8-Benzyl-9H-purine-2,6-diamine derivatives can be proposed. This model highlights the essential structural features required for potent and selective biological activity, particularly as kinase inhibitors.

A crucial element of the pharmacophore is the purine scaffold itself, which mimics the adenine (B156593) core of ATP and allows these compounds to act as competitive inhibitors. acs.org The nitrogen atoms within the purine ring, particularly N1, N3, and N7, can act as hydrogen bond acceptors, while the amino groups at C2 and C6 serve as hydrogen bond donors. acs.org

The 2,6-diamino substitution pattern is a key feature, providing critical hydrogen bonding interactions within the active site of many kinases. The C2-amino group often interacts with the backbone carbonyl of the hinge region, while the C6-amino group can form additional hydrogen bonds with the enzyme. acs.org

The 8-benzyl group is a significant contributor to the pharmacophore, primarily through hydrophobic and van der Waals interactions. ontosight.ai The phenyl ring can occupy a hydrophobic pocket, and substituents on this ring can be tailored to optimize these interactions and introduce additional hydrogen bonding or electronic effects. The flexibility of the benzyl group allows it to adopt a favorable conformation within the binding site.

The N9-substituent is another critical component, often occupying a hydrophobic region of the ATP-binding pocket. researchgate.net The size and nature of this substituent can greatly influence potency and selectivity.

A central purine ring for ATP-competitive binding.

Hydrogen bond donating amino groups at C2 and C6.

A hydrogen bond accepting N7 atom.

A hydrophobic and adaptable 8-benzyl group for van der Waals interactions.

An N9-substituent that can occupy a hydrophobic pocket.

The continuous exploration and refinement of the SAR for this compound derivatives will undoubtedly lead to the development of novel and highly effective therapeutic agents for a range of diseases.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For purine (B94841) derivatives like 8-Benzyl-9H-purine-2,6-diamine, docking studies are crucial for understanding their binding modes within the active sites of protein kinases, which are common targets. nih.gov

Research on related 2,6,9-trisubstituted purine scaffolds has utilized molecular docking to elucidate interactions with targets such as the Bcr-Abl kinase, implicated in chronic myeloid leukemia. jksus.orgmdpi.com In these studies, software like Glide is employed, using standard precision (SP) and extra precision (XP) scoring functions to rank the potential binding poses. jksus.org The best poses are often further optimized, and binding energies are calculated by considering both molecular mechanics (MM) energies and solvation energies. jksus.org

Similarly, docking studies on N6, N2-disubstituted 9H-purine-2,6-diamines against a homology model of inositol (B14025) hexakisphosphate kinase 2 (IP6K2) revealed that these compounds occupy the ATP-binding site, a common feature for kinase inhibitors. acs.org Docking of purine derivatives into the active site of cyclin-dependent kinase 2 (CDK2) has identified key hydrogen bond interactions with residues such as Asp86, Glu81, and Leu83 that are critical for ligand activity. mdpi.com For inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) kinase, docking helps to understand how substitutions on the purine ring can overcome resistance mutations. scirp.orgnih.gov These studies collectively demonstrate that the purine core typically forms essential hydrogen bonds with the hinge region of the kinase domain, while substituents at the C2, N6, and C8 positions explore adjacent hydrophobic pockets, influencing potency and selectivity. mdpi.comacs.org

| Purine Scaffold | Target Protein | Key Findings/Interacting Residues | Software/Method | Reference |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purines | Bcr-Abl Kinase | Binding at the ATP-site, optimization of poses with Prime MM-GBSA. | Glide (SP and XP scoring) | jksus.org |

| N6, N2-disubstituted 9H-purine-2,6-diamines | IP6K2 (Homology Model) | Binding poses are similar to the known inhibitor TNP, located in the ATP-binding site. | SWISS-MODEL, Docking not specified | acs.org |

| Generic Purine Derivatives | CDK2 | Hydrogen bonds formed with Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131. | Not specified | mdpi.com |

| 2,9-disubstituted 8-phenylthio-9H-purine | EGFR-Tyrosine Kinase | Hydrogen bonds with MET793, THR854; hydrophobic interactions with LEU718, VAL726, ALA743. | Not specified | scirp.org |

| 9H-purine derivatives | EGFR (5XGN) | Used to enrich interpretations from 3D-QSAR models and find favorable interaction modes. | Not specified | researchgate.net |

Pharmacophore Model Development and Validation

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a ligand to interact with a specific biological target. These models are instrumental in virtual screening to identify new lead compounds and in guiding the design of more potent inhibitors. nih.govjksus.org

For purine derivatives, pharmacophore models have been successfully developed for various kinase targets. A study on c-Src tyrosine kinase inhibitors based on purine derivatives generated a five-point pharmacophore model (DDRRR_1). jksus.org This model included two hydrogen bond donor (D) features, corresponding to amine groups on the purine, and three aromatic ring (R) features. jksus.org These elements were deemed essential for biological activity against the kinase. jksus.org

In the context of Stat3 inhibitors, a pharmacophore model was derived from known dimerization disruptors, which then led to the identification of the 2,6,9-trisubstituted purine scaffold as a suitable template for designing new inhibitors. acs.orgnih.gov Similarly, for CDK2 inhibitors, pharmacophore models are used in conjunction with 3D-QSAR to explore structure-activity relationships and design novel compounds with high predicted activity. mdpi.com The development process typically involves aligning a training set of active and inactive compounds and identifying common chemical features that correlate with activity. jksus.org Validation of the resulting model is a critical step, often performed using a test set of compounds with known activities and statistical methods like Fischer randomization to ensure the model is not generated by chance. scirp.org

| Target | Scaffold Type | Key Pharmacophoric Features | Application | Reference |

|---|---|---|---|---|

| c-Src Tyrosine Kinase | Purine Derivatives | DDRRR_1: 2 Hydrogen Bond Donors, 3 Aromatic Rings. | Virtual screening and compound design. | jksus.org |

| Stat3 | 2,6,9-Trisubstituted Purines | Planar scaffold with functional groups targeting three subpockets (A, B, C) of the SH2 domain. | Guided the design of novel Stat3 dimerization inhibitors. | nih.gov |

| ATP-competitive Kinases | N6-hydrazone Purines | General model for ATP-competitive inhibitors. | Design of multi-target anticancer agents (VEGFR-2, PI3Kα, EGFR). | nih.gov |

| CDK2 | Diverse, including Purines | Generated using HypoGen algorithm based on a training set of known inhibitors. | Used as a filter for virtual screening of new potential CDK2 inhibitors. | scirp.org |

Molecular Dynamics Simulations for Structure-Binding Insights

Molecular dynamics (MD) simulations provide detailed, time-resolved information about the dynamic behavior of a ligand-protein complex at an atomic level. This technique allows researchers to assess the stability of binding modes predicted by docking, observe conformational changes in the protein and ligand, and calculate binding free energies. mdpi.com

For purine derivatives, MD simulations have been used to validate the stability of docked poses within kinase active sites. mdpi.com For instance, after identifying promising new CDK2 inhibitor candidates through QSAR and docking, MD simulations were performed on the ligand-CDK2 complexes to verify their stability over time. mdpi.com

More advanced simulation techniques are also employed. Supervised Molecular Dynamics (SuMD) has been used to explore the ligand-protein recognition pathways for purine-based compounds, providing insights into the complexity of how a ligand finds its binding site. nih.gov In other work, MD simulations revealed the crucial structural role of N-glycans in modulating the internal dynamics of the GRP94 protein, which in turn affects nucleotide processing and ligand binding in the ATP site where purine-based inhibitors act. google.com Furthermore, methods like Free Energy Perturbation (FEP+) have been successfully used to accurately predict the binding affinities of purine derivatives, enabling the precise ranking of compounds before their synthesis and leading to a significant increase in potency with minimal synthetic effort. idrblab.net

In Silico Tools for Activity Prediction and Mechanism Elucidation

A wide array of in silico tools beyond docking and MD are used to predict the biological activity and elucidate the mechanisms of action of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. scirp.org

In one study, 3D-QSAR models were built for a series of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives to predict their anti-proliferative activity. scirp.org The structures were first optimized using Density Functional Theory (DFT) methods (B3LYP/6-31G* level of theory), and a Genetic Function Algorithm (GFA) was used to build the QSAR models. scirp.org The resulting model showed strong statistical significance, allowing for the reliable prediction of activity for new, unsynthesized compounds. scirp.org Similar QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to design potent inhibitors of Bcr-Abl and CDK2 based on a purine scaffold. mdpi.commdpi.com

In addition to activity prediction, in silico tools are used to evaluate the pharmacokinetic profiles of potential drug candidates. The SWISS ADME server, for example, can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and drug-likeness based on rules such as Lipinski's Rule of Five. scirp.org Studies on purine derivatives have used these tools to ensure that newly designed compounds possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making them more likely to be successful drug candidates. scirp.org

| Parameter | Value | Description |

|---|---|---|

| R² (training set) | 0.9190 | Coefficient of determination for the training set, indicating goodness of fit. |

| R² (adjusted) | 0.8937 | R² adjusted for the number of variables in the model. |

| Q² (cross-validated) | 0.8664 | Cross-validated R² (leave-one-out), indicating the predictive power of the model. |

| R² (test set) | 0.6362 | Coefficient of determination for the external test set, indicating external predictability. |

| LOF | 0.2159 | Friedman's Lack-of-Fit score; a lower value indicates a better model. |

Medicinal Chemistry Strategies and Drug Discovery Implications

Rational Design and Synthesis of Advanced Analogues

The rational design of analogues of 8-Benzyl-9H-purine-2,6-diamine is rooted in establishing a foundational understanding of its structure-activity relationships (SAR). The purine (B94841) ring system is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets, particularly protein kinases. researchgate.nettandfonline.com The design process for advanced analogues often involves a multi-pronged approach that includes computational modeling, focused combinatorial library design, and bio-isosteric replacements to enhance potency and selectivity. nih.govunife.it

Synthesis of the core 2,6-diaminopurine (B158960) structure and its 8-substituted derivatives can be achieved through various established chemical routes. A common strategy involves the cyclization of appropriately substituted pyrimidine (B1678525) precursors, such as 5,6-diaminopyrimidines, with a suitable reagent to introduce the C8-substituent. rsc.orgderpharmachemica.com For instance, the condensation of a 5,6-diaminopyrimidine with phenylacetic acid or a derivative thereof can yield the 8-benzylpurine (B3823419) core. Microwave-assisted synthesis has been shown to dramatically shorten reaction times for such cyclization steps. nih.gov

Further diversification is often achieved through sequential nucleophilic aromatic substitution (SNAr) reactions, starting from a readily available precursor like 2,6-dichloropurine. mdpi.com Alkylation at the N9 position is typically the first step, followed by sequential and selective substitution of the chlorine atoms at C6 and then C2. The C6 position is generally more reactive, allowing for the introduction of a specific amine, followed by substitution at the more challenging C2 position, which may require harsher conditions such as microwave heating. mdpi.com An alternative approach involves the Curtius rearrangement of 2,6-bis(azidocarbonyl)purine derivatives to install the diamino functionality. cas.czgrafiati.com These synthetic strategies allow for the systematic introduction of a wide variety of substituents at the N2, N6, C8, and N9 positions, enabling a thorough exploration of the chemical space around the parent compound.

Lead Optimization and Derivatization for Enhanced Selectivity

Once a lead compound like this compound is identified, lead optimization becomes critical for improving its pharmacological profile, with a particular focus on enhancing selectivity towards the desired biological target. unife.it For purine-based compounds, which often target the highly conserved ATP-binding site of kinases, achieving selectivity is a significant challenge. tandfonline.comnih.gov

Optimization strategies frequently involve modifying the substituents at various positions on the purine ring to exploit subtle differences in the topology of the target's binding site compared to off-target proteins. nih.gov

C8-Position: The 8-benzyl group itself is a key feature. Modifications to the phenyl ring of the benzyl (B1604629) group, such as the introduction of electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro), can fine-tune electronic and steric properties, influencing binding affinity and selectivity. rsc.orgtandfonline.com

N2 and N6 Positions: The amino groups at C2 and C6 are crucial hydrogen bond donors and acceptors. Derivatization with different alkyl, aryl, or heterocyclic moieties can create additional interactions with the target protein. For example, studies on related 2,6,9-trisubstituted purines have shown that varying the nature of the amine substituents can significantly impact cytotoxicity and selectivity against different cancer cell lines. mdpi.comnih.gov

N9-Position: The N9 position is often substituted to modulate physicochemical properties like solubility and to explore interactions with solvent-exposed regions of the binding pocket. Introducing groups like cyclopropylmethyl or cyclopentyl has proven effective in optimizing kinase inhibitors. nih.govbiorxiv.org

A systematic approach to derivatization, often guided by computational docking and quantitative structure-activity relationship (QSAR) studies, allows medicinal chemists to build a comprehensive picture of how each modification impacts target engagement and selectivity. nih.gov The goal is to identify analogues that retain or improve on-target potency while minimizing off-target interactions, which is crucial for reducing potential side effects. nih.gov

The table below illustrates how systematic modifications to a 2,6-diaminopurine scaffold can influence inhibitory activity, using c-Src kinase as a representative target. This demonstrates the principles of lead optimization.

| Compound ID | N2-Substituent | N6-Substituent | N9-Substituent | c-Src IC₅₀ (µM) |

| Hit Compound | H | H | H | >10 |

| Analogue 5i | Morpholino | 4-Aminosulfonylphenylamino | H | 0.02 |

| Analogue 7a | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 3-Fluorophenyl | Cyclopropylmethyl | Not specified, but active |

| Analogue 13c | 4-(4-methylpiperazin-1-yl)phenyl | Benzyl | Cyclopropylmethyl | Not specified, but active |

| Data is illustrative and compiled from findings on related purine kinase inhibitors. nih.govnih.gov |

Target Deconvolution and Mechanism of Action Studies

Identifying the specific molecular target(s) of a bioactive compound and elucidating its mechanism of action are fundamental steps in drug discovery. For a compound like this compound, which belongs to a class known to interact with multiple proteins, target deconvolution is essential. ontosight.airesearchgate.net The purine structure mimics the adenine (B156593) portion of ATP, making protein kinases a major class of potential targets. researchgate.nettandfonline.com

Several experimental strategies are employed to identify the protein targets:

Kinase Profiling: The compound is screened against a large panel of purified kinases to determine its inhibitory activity and selectivity profile. nih.govnih.gov This can reveal potent inhibition of specific kinases, such as Src-family kinases, Janus kinases (JAKs), or epidermal growth factor receptor (EGFR). nih.govmdpi.comresearchgate.net

Affinity-based Methods: Techniques like affinity chromatography, where a derivative of the compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates, are used to identify binding partners.

Phenotypic Screening Followed by Target Identification: A compound may first be identified through a phenotypic screen (e.g., for its ability to induce apoptosis in cancer cells). researchgate.net Subsequent studies then work backward to identify the target responsible for that phenotype. This can involve analyzing changes in cellular signaling pathways (e.g., phosphorylation of downstream proteins) via methods like Western blotting. researchgate.net

Once a primary target is identified, mechanism of action (MOA) studies aim to understand how the compound exerts its effect. For kinase inhibitors, this involves confirming that the compound binds to the ATP-binding site and inhibits the phosphorylation of the kinase's substrates. tandfonline.com For example, a dual inhibitor of JAK2 and BRD4 was shown to suppress the NF-κB signaling pathway by reducing the phosphorylation of key proteins like p65 and IκB-α. researchgate.net In some cases, purine derivatives have been found to act on other targets, such as topoisomerase II, by competing with ATP for binding and disrupting the enzyme's catalytic cycle. google.comgoogle.com

Strategic Development of Purine-Based Therapeutics

The development of purine-based therapeutics is a mature field that continues to evolve, driven by an improved understanding of disease biology and advancements in medicinal chemistry. nih.govrsc.org The purine scaffold's versatility allows it to be tailored for a wide array of therapeutic targets beyond kinases, including other enzymes, G-protein coupled receptors, and nucleic acid structures. ontosight.ainih.gov

The strategic development of a compound series based on the this compound scaffold would involve several key considerations:

Target Class Focus: Initial efforts may focus on a well-validated target class, such as protein kinases, where the purine scaffold has a proven track record. nih.gov The specific benzyl group at the C8 position may confer initial selectivity for certain kinase subfamilies.

Multi-Targeting vs. Selectivity: A key strategic decision is whether to pursue highly selective inhibitors or rationally designed multi-target agents. mdpi.com While high selectivity can lead to a cleaner safety profile, targeting multiple nodes in a disease pathway (e.g., dual EGFR and BRAF inhibition) can be a powerful strategy to overcome drug resistance. mdpi.com

Indication Expansion: A purine scaffold that shows promise in one therapeutic area, such as oncology, may be repurposed or further optimized for others, including inflammatory diseases, viral infections, or neurodegenerative disorders. researchgate.netnih.gov

The journey from a simple scaffold like this compound to a clinical therapeutic is a complex, iterative process. It relies on the integration of synthetic chemistry, computational design, and extensive biological evaluation to craft molecules with the precise properties needed for therapeutic efficacy. nih.govunife.it

Q & A

Basic: What are the common synthetic routes for 8-Benzyl-9H-purine-2,6-diamine, and how are reaction conditions optimized?

Methodological Answer:

A microwave-assisted one-step synthesis is frequently employed, where 4-chloro-2,6-diaminopyrimidine reacts with benzylamine derivatives under controlled microwave irradiation (150°C, ethanol solvent). Optimization involves adjusting reaction time, stoichiometry, and solvent polarity. For example, nitrogen atmosphere and triflic acid (CF₃SO₃H) in anhydrous CH₂Cl₂ improve yield by stabilizing reactive intermediates .

Data Reference:

- Yield: 33–70% via microwave or acid-catalyzed pathways .

- Key NMR Peaks (for analogs): ¹H-NMR δ 11.97 (s, NH), 3.94 (s, CH₂), 6.55–6.91 (aromatic protons) .

Advanced: How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer:

A 2³ factorial design can evaluate three variables (e.g., temperature, catalyst concentration, reaction time) across eight experimental runs. For instance:

| Variable | Low (-1) | High (+1) |

|---|---|---|

| Temperature | 120°C | 150°C |

| Catalyst (CF₃SO₃H) | 0.5 eq | 1.5 eq |

| Time | 2 h | 4 h |

Statistical analysis (ANOVA) identifies significant factors affecting yield and purity. This approach resolves interactions between variables, enabling predictive modeling for scale-up .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., NH, benzyl CH₂) and confirms aromatic substitution patterns.

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 284.99 [M+H]⁺ for analogs) .

- Melting Point Analysis : Ensures compound purity (e.g., 140–167°C for related purines) .

Advanced: How do contradictory NMR data between synthesized batches inform structural elucidation?

Methodological Answer:

Discrepancies in NH proton signals (e.g., δ 11.97 vs. δ 11.50) may indicate varying tautomeric states or solvent effects. To resolve:

Conduct variable-temperature NMR to track tautomer equilibria.

Compare DFT-calculated chemical shifts with experimental data.

Use 2D NMR (HSQC, HMBC) to confirm connectivity, ruling out regioisomeric byproducts .

Basic: What theoretical frameworks guide the study of purine derivatives' reactivity?

Methodological Answer:

The research should align with conceptual frameworks like Hammett substituent constants to predict electronic effects of the benzyl group on purine reactivity. Density Functional Theory (DFT) models further explain nucleophilic substitution pathways at C-8, guided by frontier molecular orbital analysis .

Advanced: How can AI-driven simulations (e.g., COMSOL) enhance mechanistic studies of this compound?

Methodological Answer:

AI integrates with multiphysics simulations to:

- Model reaction kinetics under varying microwave irradiation profiles.

- Predict solvent effects on transition states via machine learning-trained force fields.

- Optimize separation protocols (e.g., membrane technologies) using real-time process control algorithms .

Basic: How to design experiments assessing the biological activity of this compound?

Methodological Answer:

Adopt a pretest-posttest control group design :

| Group | Treatment | Assay |

|---|---|---|

| Experimental | Compound + Target Enzyme | IC₅₀ via fluorescence quenching |

| Control | Vehicle Only | Baseline activity |

Statistical validation (e.g., t-test) ensures observed inhibition is compound-specific .

Advanced: How does substituent variation (e.g., benzyl vs. methoxybenzyl) affect physicochemical properties?

Methodological Answer:

- LogP Analysis : Benzyl groups increase hydrophobicity (LogP ~1.2) vs. methoxy derivatives (LogP ~0.8).

- Solubility : Polar substituents enhance aqueous solubility (e.g., GC-57: 70% yield with DMSO solvent ).

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows benzyl derivatives decompose at ~200°C vs. ~180°C for methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.